molecular formula C9H9BrClF B13642764 1-(3-Bromopropyl)-3-chloro-2-fluorobenzene

1-(3-Bromopropyl)-3-chloro-2-fluorobenzene

Cat. No.: B13642764
M. Wt: 251.52 g/mol
InChI Key: ONFINJOTEWONGJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-chloro-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a bromopropyl group, a chlorine atom, and a fluorine atom. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various chemical and industrial applications.

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-chloro-2-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorofluorobenzene and 1,3-dibromopropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction.

    Synthetic Route: The reaction proceeds through a nucleophilic substitution mechanism, where the bromopropyl group is introduced to the benzene ring. The reaction is typically conducted in an organic solvent such as dimethylformamide or toluene.

    Industrial Production: For large-scale industrial production, the reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as microwave irradiation or catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-chloro-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding alkane or alkene derivatives.

    Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Bromopropyl)-3-chloro-2-fluorobenzene has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: In biological research, the compound is used to study the effects of halogenated aromatic hydrocarbons on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs with specific biological activities. Its unique structure allows for the design of molecules with targeted therapeutic effects.

    Industry: In the industrial sector, the compound is used in the production of polymers, resins, and other materials with specialized properties. It is also employed in the manufacture of electronic components and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-chloro-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, and other biomolecules. This interaction can lead to the formation of covalent bonds, resulting in changes to the structure and function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-chloro-2-fluorobenzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-3-chlorobenzene: This compound lacks the fluorine atom, which can result in different chemical reactivity and biological activity.

    1-(3-Bromopropyl)-2-fluorobenzene: The absence of the chlorine atom in this compound can lead to variations in its chemical properties and applications.

    1-(3-Bromopropyl)-4-chloro-2-fluorobenzene: The position of the substituents on the benzene ring can influence the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C9H9BrClF

Molecular Weight

251.52 g/mol

IUPAC Name

1-(3-bromopropyl)-3-chloro-2-fluorobenzene

InChI

InChI=1S/C9H9BrClF/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2

InChI Key

ONFINJOTEWONGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCCBr

Origin of Product

United States

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